4-Chloro-3-isopropoxyphenol
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Overview
Description
4-Chloro-3-isopropoxyphenol is an organic compound with the molecular formula C9H11ClO2 It is a phenolic compound characterized by the presence of a chlorine atom at the fourth position and an isopropoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-isopropoxyphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-isopropoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for phenolic interactions.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and isopropoxy group may also contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
4-Chloro-3-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Chloro-3-ethoxyphenol: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-Chloro-3-propoxyphenol: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 4-Chloro-3-isopropoxyphenol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can lead to different interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOVFKLNNLHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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